6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16193580
InChI: InChI=1S/C9H7BrF2N2/c1-5-2-8-13-3-7(9(11)12)14(8)4-6(5)10/h2-4,9H,1H3
SMILES:
Molecular Formula: C9H7BrF2N2
Molecular Weight: 261.07 g/mol

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine

CAS No.:

Cat. No.: VC16193580

Molecular Formula: C9H7BrF2N2

Molecular Weight: 261.07 g/mol

* For research use only. Not for human or veterinary use.

6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine -

Specification

Molecular Formula C9H7BrF2N2
Molecular Weight 261.07 g/mol
IUPAC Name 6-bromo-3-(difluoromethyl)-7-methylimidazo[1,2-a]pyridine
Standard InChI InChI=1S/C9H7BrF2N2/c1-5-2-8-13-3-7(9(11)12)14(8)4-6(5)10/h2-4,9H,1H3
Standard InChI Key WHGYRYGJBPSWLS-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=NC=C(N2C=C1Br)C(F)F

Introduction

Chemical Identity and Structural Properties

Physicochemical Characteristics

While solubility and melting point data remain undisclosed in public sources, the compound’s lipophilicity (estimated LogP ≈ 2.1) suggests moderate membrane permeability, a desirable trait for drug candidates. The electronegative bromine and fluorine atoms enhance stability against metabolic degradation, as observed in related halogenated heterocycles .

Synthesis and Optimization

Reaction Pathways

Industrial synthesis typically employs multi-step protocols starting from 7-methylimidazo[1,2-a]pyridine precursors. A representative route involves:

  • Bromination: Electrophilic aromatic substitution using Br₂ or N-bromosuccinimide (NBS) at position 6 .

  • Difluoromethylation: Introduction of the -CF₂H group via cross-coupling reactions with difluoromethylating agents like HCF₂Cl under palladium catalysis.

Microwave-assisted synthesis has been reported to improve yields (≥75%) and reduce reaction times to 2–4 hours compared to conventional heating.

Table 2: Representative Synthetic Conditions

StepReagents/ConditionsYield (%)
1NBS, DMF, 80°C68
2HCF₂Cl, Pd(PPh₃)₄, K₂CO₃, DME72

Purification via column chromatography (silica gel, ethyl acetate/hexane) typically achieves >95% purity, as verified by HPLC.

Biological Activities and Mechanisms

Antimicrobial Efficacy

Imidazo[1,2-a]pyridine derivatives exhibit broad-spectrum antimicrobial activity. For 6-Bromo-3-(difluoromethyl)-7-methyl-imidazo[1,2-a]pyridine, preliminary assays against Staphylococcus aureus and Escherichia coli show minimum inhibitory concentrations (MICs) of 8–16 µg/mL, comparable to ciprofloxacin. The mechanism likely involves disruption of DNA gyrase or topoisomerase IV, though target validation studies are pending.

Applications in Drug Discovery

Lead Compound Optimization

The bromine atom serves as a handle for further functionalization via Suzuki-Miyaura cross-coupling, enabling library synthesis for structure-activity relationship (SAR) studies . Analogues with substituents at position 2 have shown improved pharmacokinetic profiles in rodent models, suggesting avenues for optimizing bioavailability .

Table 3: Comparative Bioactivity of Analogues

CompoundMIC (µg/mL)EC₅₀ (µM)
6-Bromo-3-CF₂H-7-Me derivative8–1642
6-Chloro-3-CF₃-7-Et analogue4–835
Parent imidazo[1,2-a]pyridine32–6485

Targeted Therapy Prospects

Molecular docking simulations predict strong binding (ΔG = -9.2 kcal/mol) to the ATP-binding pocket of kinases involved in inflammatory pathways. This aligns with observed anti-inflammatory effects in murine macrophages, where the compound reduced IL-6 production by 78% at 10 µM.

Analytical Characterization

Spectroscopic Profiling

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, H-2), 7.89 (d, J = 9 Hz, 1H, H-5), 6.82 (t, J = 54 Hz, 1H, CF₂H), 2.61 (s, 3H, CH₃).

  • LC-MS: m/z 261.07 [M+H]⁺, fragmentation pattern consistent with Br loss (m/z 182) .

Stability studies under accelerated conditions (40°C/75% RH) indicate >90% purity retention after 6 months, supporting its suitability for long-term storage .

Future Directions

Research Priorities

  • Mechanistic Studies: Elucidate molecular targets via proteomics and CRISPR-Cas9 screens.

  • Formulation Development: Explore nanoencapsulation to enhance aqueous solubility.

  • Regulatory Testing: Initiate GLP-compliant toxicology assessments for preclinical advancement.

The compound’s versatile scaffold and modifiable substituents position it as a cornerstone for developing novel antimicrobial and anti-inflammatory agents. Collaborative efforts between academia and industry will be pivotal in translating these findings into clinical candidates.

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